molecular formula C16H20ClNO4 B594688 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1217859-41-0

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B594688
M. Wt: 325.789
InChI Key: JWDQWZPPUIYEEZ-OLZOCXBDSA-N
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Description

“(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (BOC group), and a 3-chlorophenyl group attached to the pyrrolidine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, carboxylic acid group, BOC group, and 3-chlorophenyl group would all contribute to the overall structure.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the BOC group could be removed under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups.


Scientific Research Applications

Influenza Neuraminidase Inhibitors

One study describes the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. A potent inhibitor was identified, showcasing the utility of pyrrolidine derivatives in developing antiviral agents. The synthesis involved key core structures, one of which resembles the compound , demonstrating its relevance in creating potent biological inhibitors (Wang et al., 2001).

Crystallography and Structural Analysis

Another research focused on the crystallographic study of a related pyrrolidine derivative, providing insights into its structural conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceutical compounds (Yuan et al., 2010).

Synthesis of Edeine Analogs

Research on the synthesis of orthogonally protected pyrrolidine derivatives aimed at creating edeine analogs highlights the compound's role in synthesizing complex molecules. This demonstrates the compound’s utility in peptide synthesis and modification, contributing to the development of new pharmaceuticals (Czajgucki et al., 2003).

Asymmetric Synthesis

A study on the asymmetric synthesis of pyrrolidine derivatives to create N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization showcases the compound's significance in achieving high optical purity in synthetic chemistry. This is essential for the development of chiral molecules with potential therapeutic applications (Chung et al., 2005).

Catalytic Reactions and Synthetic Methodologies

Further research into divergent and solvent-dependent reactions of pyrrolidine derivatives with enamines underscores the compound’s versatility in synthetic organic chemistry. It illustrates how variations in reaction conditions can lead to the synthesis of different, potentially bioactive molecules (Rossi et al., 2007).

Safety And Hazards

As with any chemical compound, handling “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties.


Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.


properties

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQWZPPUIYEEZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

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